Chloro(diphenyl)(2-phenylethenyl)silane
CAS No.: 117229-43-3
Cat. No.: VC19137359
Molecular Formula: C20H17ClSi
Molecular Weight: 320.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117229-43-3 |
|---|---|
| Molecular Formula | C20H17ClSi |
| Molecular Weight | 320.9 g/mol |
| IUPAC Name | chloro-diphenyl-(2-phenylethenyl)silane |
| Standard InChI | InChI=1S/C20H17ClSi/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H |
| Standard InChI Key | VPVTXSGGVDEHIN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Chloro(diphenyl)(2-phenylethenyl)silane features a tetrahedral silicon center bonded to two phenyl groups (), one 2-phenylethenyl (vinylphenyl) group, and a chlorine atom. The phenyl groups provide steric bulk and electronic stabilization, while the vinyl moiety introduces unsaturation, enabling participation in conjugation and addition reactions. The chlorosilane functional group () is highly electrophilic, making the compound reactive toward nucleophiles such as alcohols, amines, and organometallic reagents .
Key physicochemical properties include:
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Molecular Formula:
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Molecular Weight: 320.9 g/mol
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Reactivity: The chlorine atom’s polarization enhances susceptibility to substitution, while the vinyl group allows for cycloaddition and polymerization .
Synthesis Methods
Hydrosilylation of Alkynes
A common route involves the hydrosilylation of phenylacetylene with chlorodiphenylsilane () in the presence of transition-metal catalysts. Platinum-based catalysts (e.g., Karstedt’s catalyst) or rhodium complexes facilitate the anti-Markovnikov addition of the bond across the alkyne, yielding the vinylsilane product .
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions between chlorodiphenylsilane and styryl derivatives (e.g., styrylboronic acids) offer a stereocontrolled pathway. This method leverages the Suzuki-Miyaura coupling mechanism, where the silicon-chlorine bond undergoes transmetallation with boron reagents .
Applications in Organic Synthesis and Materials Science
Cross-Coupling Reactions
Chloro(diphenyl)(2-phenylethenyl)silane serves as a precursor in palladium-catalyzed cross-couplings, where its silicon-chlorine bond activates toward electrophilic substitution. For example, in the Hiyama-Denmark reaction, fluoride ions cleave the bond, generating a pentacoordinate silicate intermediate that couples with aryl halides :
Polymerization and Materials Design
The vinyl group enables radical or cationic polymerization, forming silicon-containing polymers with tailored thermal and optical properties. Such materials find use in coatings, adhesives, and optoelectronic devices.
Research Findings on Reactivity and Mechanisms
Nucleophilic Substitution Kinetics
Studies indicate that the bond undergoes nucleophilic substitution 5–10 times faster than analogous alkyl chlorides due to silicon’s electrophilicity. For instance, reactions with methanol yield derivatives within minutes at room temperature.
Stereoelectronic Effects in Catalysis
The vinyl group’s conjugation with the silicon center stabilizes transition states in cross-coupling reactions, reducing activation energy by 15–20 kJ/mol compared to non-conjugated silanes .
Comparative Analysis with Related Organosilicon Compounds
The table below contrasts chloro(diphenyl)(2-phenylethenyl)silane with structurally similar silanes:
| Compound | Structure Features | Key Applications |
|---|---|---|
| Trimethylchlorosilane | Three methyl groups attached to silicon | Silane coupling agent, surface modification |
| Phenyltrimethoxysilane | Phenyl group with three methoxy substituents | Hydrophobic coatings, resin synthesis |
| Diphenyldichlorosilane | Two phenyl groups and two chlorine atoms | Precursor for silicones, high reactivity |
| Vinyltriethoxysilane | Vinyl group with three ethoxy substituents | Polymer crosslinking, adhesion promotion |
Chloro(diphenyl)(2-phenylethenyl)silane uniquely combines phenyl and vinyl groups, enabling dual functionality in catalysis and materials science. Its reactivity surpasses trimethylchlorosilane in cross-couplings due to enhanced electrophilicity and conjugation .
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